molecular formula C18H20O B14352284 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene CAS No. 93902-66-0

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene

Katalognummer: B14352284
CAS-Nummer: 93902-66-0
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: IWGINOMDRITGEP-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a propyl group and a phenylprop-2-enoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene typically involves the reaction of benzene derivatives with propyl and phenylprop-2-enoxy groups. One common method is the electrophilic aromatic substitution, where benzene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) . This reaction is highly exothermic and requires careful control of conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, forming intermediates that can interact with various biological and chemical systems . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or industrial processes.

Vergleich Mit ähnlichen Verbindungen

    Propylbenzene: Similar in structure but lacks the phenylprop-2-enoxy group.

    Phenylpropane: Contains a phenyl group attached to a propane chain, without the additional benzene ring.

    Benzylpropane: Features a benzyl group attached to a propane chain.

Uniqueness: 1-[(Z)-3-phenylprop-2-enoxy]propylbenzene is unique due to its combination of a benzene ring, a propyl group, and a phenylprop-2-enoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

93902-66-0

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

1-[(Z)-3-phenylprop-2-enoxy]propylbenzene

InChI

InChI=1S/C18H20O/c1-2-18(17-13-7-4-8-14-17)19-15-9-12-16-10-5-3-6-11-16/h3-14,18H,2,15H2,1H3/b12-9-

InChI-Schlüssel

IWGINOMDRITGEP-XFXZXTDPSA-N

Isomerische SMILES

CCC(C1=CC=CC=C1)OC/C=C\C2=CC=CC=C2

Kanonische SMILES

CCC(C1=CC=CC=C1)OCC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.